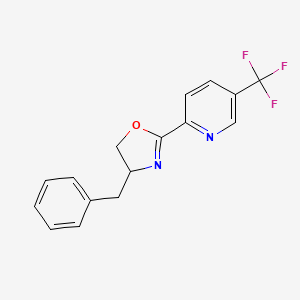
4-Benzyl-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bencil-2-(5-(trifluorometil)piridin-2-il)-4,5-dihidrooxazol es un compuesto heterocíclico que presenta un grupo bencilo, un anillo de piridina sustituido con trifluorometilo y un anillo de dihidrooxazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-Bencil-2-(5-(trifluorometil)piridin-2-il)-4,5-dihidrooxazol típicamente implica los siguientes pasos:
Formación del Anillo de Piridina: El grupo trifluorometilo se introduce en el anillo de piridina a través de una reacción de sustitución nucleofílica.
Formación del Anillo de Oxazol: El anillo de oxazol se forma a través de una reacción de ciclización que involucra una amida y un aldehído.
Introducción del Grupo Bencilo: El grupo bencilo se introduce a través de una reacción de alquilación de Friedel-Crafts.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían la optimización de las rutas sintéticas anteriores para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento, así como el empleo de catalizadores para reducir los tiempos de reacción y el consumo de energía.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-Bencil-2-(5-(trifluorometil)piridin-2-il)-4,5-dihidrooxazol puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar derivados de oxazol.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados dihidro.
Sustitución: El grupo trifluorometilo puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores como paladio sobre carbono o yoduro de cobre(I).
Productos Principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos de oxazol y piridina, que pueden tener diferentes grupos funcionales reemplazando el grupo trifluorometilo.
Aplicaciones Científicas De Investigación
4-Bencil-2-(5-(trifluorometil)piridin-2-il)-4,5-dihidrooxazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga como un posible candidato a fármaco para diversas enfermedades debido a su estructura química única.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mejor estabilidad térmica y conductividad eléctrica.
Mecanismo De Acción
El mecanismo de acción de 4-Bencil-2-(5-(trifluorometil)piridin-2-il)-4,5-dihidrooxazol implica su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede interactuar con enzimas, receptores u otras proteínas, provocando cambios en su actividad.
Vías Implicadas: Puede modular diversas vías bioquímicas, incluidas las que participan en la señalización celular, el metabolismo y la expresión génica.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Bencil-2-(5-metilpiridin-2-il)-4,5-dihidrooxazol
- 4-Bencil-2-(5-cloropiridin-2-il)-4,5-dihidrooxazol
- 4-Bencil-2-(5-bromopiridin-2-il)-4,5-dihidrooxazol
Singularidad
4-Bencil-2-(5-(trifluorometil)piridin-2-il)-4,5-dihidrooxazol es único debido a la presencia del grupo trifluorometilo, que confiere propiedades electrónicas y estéricas distintas. Esto hace que el compuesto sea más resistente a la degradación metabólica y mejora su actividad biológica potencial en comparación con compuestos similares con diferentes sustituyentes.
Propiedades
Fórmula molecular |
C16H13F3N2O |
|---|---|
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
4-benzyl-2-[5-(trifluoromethyl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-7-14(20-9-12)15-21-13(10-22-15)8-11-4-2-1-3-5-11/h1-7,9,13H,8,10H2 |
Clave InChI |
UOIDAFBRAUSYGL-UHFFFAOYSA-N |
SMILES canónico |
C1C(N=C(O1)C2=NC=C(C=C2)C(F)(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















